![molecular formula C12H13N5O2 B2458952 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1795416-15-7](/img/structure/B2458952.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, also known as IMiDazole, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMiDazole has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . They have been utilized in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Antimicrobial Potential
Imidazole containing compounds have shown a broad range of biological activities, including antimicrobial potential . Some derivatives have shown good antimicrobial potential .
Antioxidant Potential
Imidazo[1,2-a]pyridine derivatives have shown good scavenging potential, indicating their potential as antioxidants .
Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents . They have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Enzyme Binding
1,2,3-triazoles have been a valuable source of inspiration for medicinal chemists due to their ability to bind with various enzymes through hydrogen bonding . This makes them potentially useful in drug development .
Drug Development
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mechanism of Action
Target of Action
The compound, also known as 5-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with its targets, leading to various biochemical changes.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the compound’s bioavailability.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-9-8-10(15-19-9)12(18)13-4-5-16-6-7-17-11(16)2-3-14-17/h2-3,6-8H,4-5H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBLWSDYVYJORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide |
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